2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Mass Spectrometry (MS)
- Molecular ion : m/z 174.19 [M]⁺ (calc. for C₁₁H₁₀O₂).
- Fragmentation :
Computational Chemistry Studies
Density Functional Theory (DFT) Analysis
DFT calculations at the B3LYP/6-311+G(d,p) level reveal:
Properties
IUPAC Name |
methyl 3-(4-methylphenyl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGUBOLDIRLMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485395 | |
| Record name | 2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7515-16-4 | |
| Record name | 2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7515-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Reaction Scheme
The fundamental synthetic route is the acid-catalyzed esterification:
$$
\text{3-(4-methylphenyl)propynoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester} + \text{water}
$$
- Catalysts: Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used.
- Conditions: Mild heating at 60–80°C to accelerate the reaction.
- Driving Force: Excess methanol is used to shift equilibrium toward ester formation.
Industrial Production
- Continuous flow reactors are employed to improve reaction efficiency and yield.
- Reaction parameters such as temperature, catalyst concentration, and methanol excess are optimized.
- Purification is achieved via distillation or recrystallization to isolate the pure methyl ester.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | H₂SO₄ or HCl (acid catalyst) | Concentration optimized for reaction rate |
| Temperature | 60–80°C | Higher temperatures increase reaction speed |
| Solvent | Methanol (excess) | Acts as both solvent and reactant |
| Reaction Time | Several hours (typically 3–8 hrs) | Monitored by TLC or GC for completion |
| Purification | Distillation or recrystallization | Removes unreacted acid and methanol |
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Acid-Catalyzed Esterification | Direct esterification of 3-(4-methylphenyl)propynoic acid with methanol | Simple, well-established | Requires acid catalyst and heating |
| Base-Mediated Functionalization | Use of bases like DBU in polar solvents for related derivatives | Useful for complex modifications | More steps, requires purification |
| Friedel-Crafts Acylation Route | Precursor synthesis via acylation and halogenation | Enables precursor preparation | Multi-step, requires careful control |
Research Findings and Notes
- The esterification method is the most straightforward and commonly used for preparing this compound.
- Industrial methods favor continuous flow reactors to improve yield and scalability.
- Acid catalysts such as sulfuric acid are preferred due to their efficiency and availability.
- The triple bond in the molecule requires careful control of reaction conditions to avoid side reactions.
- Purification by distillation or recrystallization ensures high purity suitable for pharmaceutical and material science applications.
Chemical Reactions Analysis
Types of Reactions
2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(4-methylphenyl)propanoic acid or 3-(4-methylphenyl)propanone.
Reduction: 3-(4-methylphenyl)propene or 3-(4-methylphenyl)propane.
Substitution: Various amides or alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Organic Synthesis | Serves as a building block for synthesizing more complex organic molecules. |
| Material Science | Used in the development of polymers and advanced materials due to unique structural properties. |
| Pharmaceuticals | Investigated as an intermediate in drug development and synthesis of active pharmaceutical ingredients (APIs). |
| Biological Studies | Employed in studies related to enzyme inhibition and protein interactions. |
Organic Synthesis
2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester is utilized as an intermediate in the synthesis of various organic compounds. Its unique structural properties allow it to participate in multiple chemical reactions:
- Esterification Reactions: The compound can be synthesized through the esterification of 3-(4-methylphenyl)propynoic acid with methanol, typically catalyzed by sulfuric or hydrochloric acid.
- Reactivity: The triple bond and aromatic ring enable interactions with various nucleophiles, leading to the formation of derivatives such as amides or alcohols.
Material Science
In material science, this compound plays a crucial role in developing advanced materials:
- Polymers: Its alkyne functionality is beneficial for creating polymers with specific mechanical and thermal properties.
- Coatings and Adhesives: The compound's reactivity can be harnessed to produce coatings that exhibit desirable adhesion characteristics.
Pharmaceuticals
The pharmaceutical applications of this compound are particularly noteworthy:
- Drug Development: It serves as an intermediate in synthesizing APIs. Research indicates that compounds with similar structures exhibit potential anti-inflammatory and anticancer activities .
- Case Study: A study on derivatives of propynoic acids demonstrated their ability to inhibit cancer cell proliferation, suggesting that similar compounds might have therapeutic potential .
Biological Studies
The compound is also significant in biological research:
- Enzyme Inhibition Studies: It has been used to investigate interactions with enzymes, potentially inhibiting their activity through the hydrolysis of the ester group to release the active acid form.
- Protein Interactions: The unique structure allows for interactions with various biological targets, contributing to research on metabolic pathways and disease mechanisms.
Mechanism of Action
The mechanism of action of 2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in biochemical pathways. The compound’s triple bond and aromatic ring allow it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physical properties of 2-propynoic acid, 3-(4-methylphenyl)-, methyl ester and related compounds:
Biological Activity
2-Propynoic acid, 3-(4-methylphenyl)-, methyl ester, also known as methyl 3-(4-methylphenyl)prop-2-ynoate, is an organic compound with the molecular formula . This compound is notable for its unique triple bond and aromatic structure, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and potential applications in various fields.
Chemical Structure and Synthesis
The structure of this compound features a propynoic acid backbone with a methyl ester group and a para-methylphenyl substituent. The synthesis typically involves the esterification of 3-(4-methylphenyl)propynoic acid with methanol, often catalyzed by an acid like sulfuric acid under controlled conditions.
General Reaction Scheme:
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies on related alkaloids show promising antibacterial and antifungal activities against various pathogens. The presence of electron-donating groups like methyl can enhance these effects by increasing lipophilicity and cell membrane permeability.
| Compound | Activity Type | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 0.0039 - 0.025 | |
| Compound B | Antifungal | 3.125 - 100 |
Anticancer Potential
In vitro studies on structurally similar compounds have demonstrated anticancer activity. For example, certain derivatives showed IC50 values indicating potent anti-proliferative effects against cancer cell lines such as HepG2. The mechanism is thought to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : The compound may interact with enzymes through its triple bond and aromatic ring structure.
- Receptor Modulation : It could alter receptor functions by mimicking natural substrates or ligands.
- Hydrolysis : Upon hydrolysis of the ester group, the active acid form may exert biological effects by participating in metabolic pathways.
Case Studies and Research Findings
A few case studies have explored the broader implications of compounds related to 2-Propynoic acid:
- Study on Antimicrobial Properties : A recent investigation into various alkaloids found that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Anticancer Activity Assessment : Another study focused on triazole derivatives showed that modifications at specific positions led to enhanced anticancer properties through mechanisms involving apoptosis .
Q & A
Q. Key Parameters for Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | Prevents decarboxylation |
| Catalyst Concentration | 1–2 mol% H₂SO₄ | Maximizes esterification efficiency |
| Solvent | Dry toluene or DMF | Enhances solubility of intermediates |
Basic: How can researchers characterize this compound’s purity and structural identity?
Answer:
Routine analytical methods include:
- GC-MS : Identifies volatile derivatives and fragmentation patterns. For example, the methyl ester moiety produces a characteristic peak at m/z 176 (molecular ion) .
- NMR Spectroscopy :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm achieve >98% purity .
Advanced: How can enantioselective synthesis of derivatives be achieved using enzymatic catalysis?
Answer:
Asymmetric reduction of β-keto ester precursors (e.g., methyl 3-(4-methylphenyl)-3-oxopropionate) using (S)-1-phenylethanol dehydrogenase yields stereochemically pure products. Key considerations:
Q. Example Outcome :
| Substrate | Product | %ee |
|---|---|---|
| Methyl 3-(4-methylphenyl)-3-oxopropionate | Methyl 3-(4-methylphenyl)-3-hydroxypropionate | 100 |
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer: Discrepancies in bioactivity studies (e.g., antimicrobial vs. inactive results) arise from:
- Purity Variability : Impurities in synthesized batches (e.g., residual aldehydes) may skew assays. Validate purity via HPLC before testing .
- Assay Conditions : Adjust parameters such as solvent (DMSO vs. aqueous buffers) and incubation time. For example, dimethyl sulfoxide (DMSO) at >1% concentration can inhibit bacterial growth, creating false positives .
- Structural Analogues : Compare activity with derivatives (e.g., chloro- or fluoro-substituted phenyl groups) to isolate structure-activity relationships .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Dermal Exposure : Use nitrile gloves and lab coats; the compound can be absorbed through the skin .
- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., methanol).
- First Aid : In case of contact, rinse eyes/skin with water for 15 minutes and seek medical evaluation .
Advanced: How can computational modeling optimize reaction pathways for scale-up?
Answer:
- DFT Calculations : Predict transition states and energetics for esterification or Claisen condensation. For example, B3LYP/6-31G(d) models identify steric hindrance at the 4-methylphenyl group as a rate-limiting factor .
- Solvent Selection : COSMO-RS simulations recommend toluene for improved solubility and reduced side reactions .
- Scale-Up Workflow :
- Lab-Scale Optimization : 0.1–10 mmol (80–90% yield).
- Pilot-Scale : Continuous flow reactors (residence time: 2–4 hours) improve heat transfer and yield consistency .
Advanced: What are the challenges in interpreting GC-MS data for this compound?
Answer:
- Co-elution Issues : Similar retention times to methyl cinnamate derivatives require high-resolution columns (e.g., HP-5MS) .
- Fragmentation Ambiguity : The propynoic acid moiety fragments into ions at m/z 105 (C₇H₇⁺) and 71 (C₃H₃O₂⁺), which overlap with decarboxylation products. Use tandem MS/MS for confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
